2-(1-Ethoxypiperidin-4-yl)acetic acid hydrochloride
Description
2-(1-Ethoxypiperidin-4-yl)acetic acid hydrochloride (CAS: 1822620-20-1) is a piperidine derivative characterized by an ethoxy group at the 1-position and an acetic acid moiety at the 4-position of the piperidine ring, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₇NO₃·HCl, with a molecular weight of 187.24 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
2-(1-ethoxypiperidin-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-13-10-5-3-8(4-6-10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBBIBCKFSELBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1CCC(CC1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1-Ethoxypiperidin-4-yl)acetic acid hydrochloride typically involves the reaction of ethyl piperidine-4-carboxylate with ethyl bromoacetate, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(1-Ethoxypiperidin-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
2-(1-Ethoxypiperidin-4-yl)acetic acid hydrochloride is widely used in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxypiperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences in molecular structure, substituents, and physicochemical properties between the target compound and its analogs:
Biological Activity
2-(1-Ethoxypiperidin-4-yl)acetic acid hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, identified by the CAS number 1909337-83-2, is a derivative of piperidine and has been studied for its interactions with various biological targets, particularly in the context of neurological disorders and pain management.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and receptors. Research indicates that it may act as a modulator of neurotransmitter release, influencing pathways involved in pain perception and cognitive functions. The compound's structure allows for potential interactions with both opioid and non-opioid receptors, which are critical in pain modulation.
Pain Management
In preclinical studies, this compound has shown promise as an analgesic agent. For instance, it has been evaluated in animal models for its efficacy in alleviating neuropathic pain. The compound's ability to reduce pain responses without significant side effects positions it as a potential candidate for further development in pain management therapies.
Neurological Disorders
The compound's interaction with cholinergic systems suggests potential applications in treating conditions such as Alzheimer's disease. By inhibiting acetylcholinesterase (AChE), it may enhance cholinergic neurotransmission, which is often impaired in neurodegenerative diseases. Studies have indicated that piperidine derivatives can improve cognitive function and memory retention in animal models, supporting the therapeutic exploration of this compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of this compound. Modifications to the piperidine ring and acetic acid moiety can significantly influence its biological activity. For example, variations in substituents on the piperidine ring have been linked to changes in receptor affinity and selectivity.
| Modification | Effect on Activity |
|---|---|
| Ethoxy group at position 1 | Enhances lipophilicity and receptor binding |
| Variations at position 4 | Alters agonistic/antagonistic properties |
| Acetic acid side chain | Influences solubility and bioavailability |
Analgesic Efficacy
In a study conducted on rat models, this compound demonstrated significant analgesic effects compared to control groups. The evaluation included measuring withdrawal reflexes to thermal stimuli, where treated groups exhibited reduced sensitivity, indicating effective pain relief.
Cognitive Enhancement
Another study focused on the cognitive-enhancing properties of the compound. In aged mice subjected to memory tasks, those treated with this compound performed significantly better than untreated controls, suggesting its potential role in enhancing cognitive function through cholinergic modulation.
Q & A
Q. What safety protocols are critical when handling this compound in aqueous solutions?
- Methodological Answer :
- PPE : Use nitrile gloves, face shields, and fume hoods to prevent skin/eye contact.
- Waste disposal : Neutralize acidic solutions (pH 7) before disposal per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
